molecular formula C9H12O B072363 2-Phenyl-1-propanol CAS No. 1123-85-9

2-Phenyl-1-propanol

Cat. No. B072363
Key on ui cas rn: 1123-85-9
M. Wt: 136.19 g/mol
InChI Key: RNDNSYIPLPAXAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06133446

Procedure details

A mixture of (4S)-4-(phenylmethyl)-3-(2-phenylpropionyl)-2-oxazolidinone (XLI, Isomer I, 2.651 g, 8.57 mmol) in THF (10 ml) is added dropwise to a cooled slurry of lithium aluminum hydride (0.3518 g, 9.27 mmol) in THF (10 ml). After the mixture had stirred for 28 min at 0°, water (0.35 ml) is added and the mixture is stirred for 15 min. Sodium hydroxide (15% aqueous solution, 0.35 ml) is added and again the mixture is allowed to stir for 15 min. After the final addition of water (1.05 ml), the salts are removed by filtration and washed with ether. The combined filtrates are washed with saline, dried over magnesium sulfate and concentrated. The residue is chromatographed on silica gel eluting with ethyl acetate/hexane (15/85). The appropriate fractions are pooled and concentrated to give 2-phenylpropanol (XLIII, Isomer Ia), NMR (CDCl3) 1.28, 1.35, 2.95, 3.71 and 7.26 δ.
Name
(4S)-4-(phenylmethyl)-3-(2-phenylpropionyl)-2-oxazolidinone
Quantity
2.651 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.3518 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.35 mL
Type
reactant
Reaction Step Three
Quantity
0.35 mL
Type
reactant
Reaction Step Four
Name
Quantity
1.05 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C1(C[C@H]2COC(=O)N2[C:14](=[O:23])[CH:15]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH3:16])C=CC=CC=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].O.[OH-].[Na+]>C1COCC1>[C:17]1([CH:15]([CH3:16])[CH2:14][OH:23])[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
(4S)-4-(phenylmethyl)-3-(2-phenylpropionyl)-2-oxazolidinone
Quantity
2.651 g
Type
reactant
Smiles
C1(=CC=CC=C1)C[C@@H]1N(C(OC1)=O)C(C(C)C1=CC=CC=C1)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.3518 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0.35 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
0.35 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
1.05 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After the mixture had stirred for 28 min at 0°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred for 15 min
Duration
15 min
STIRRING
Type
STIRRING
Details
to stir for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the salts are removed by filtration
WASH
Type
WASH
Details
washed with ether
WASH
Type
WASH
Details
The combined filtrates are washed with saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed on silica gel eluting with ethyl acetate/hexane (15/85)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
28 min
Name
Type
product
Smiles
C1(=CC=CC=C1)C(CO)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06133446

Procedure details

A mixture of (4S)-4-(phenylmethyl)-3-(2-phenylpropionyl)-2-oxazolidinone (XLI, Isomer I, 2.651 g, 8.57 mmol) in THF (10 ml) is added dropwise to a cooled slurry of lithium aluminum hydride (0.3518 g, 9.27 mmol) in THF (10 ml). After the mixture had stirred for 28 min at 0°, water (0.35 ml) is added and the mixture is stirred for 15 min. Sodium hydroxide (15% aqueous solution, 0.35 ml) is added and again the mixture is allowed to stir for 15 min. After the final addition of water (1.05 ml), the salts are removed by filtration and washed with ether. The combined filtrates are washed with saline, dried over magnesium sulfate and concentrated. The residue is chromatographed on silica gel eluting with ethyl acetate/hexane (15/85). The appropriate fractions are pooled and concentrated to give 2-phenylpropanol (XLIII, Isomer Ia), NMR (CDCl3) 1.28, 1.35, 2.95, 3.71 and 7.26 δ.
Name
(4S)-4-(phenylmethyl)-3-(2-phenylpropionyl)-2-oxazolidinone
Quantity
2.651 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.3518 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.35 mL
Type
reactant
Reaction Step Three
Quantity
0.35 mL
Type
reactant
Reaction Step Four
Name
Quantity
1.05 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C1(C[C@H]2COC(=O)N2[C:14](=[O:23])[CH:15]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH3:16])C=CC=CC=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].O.[OH-].[Na+]>C1COCC1>[C:17]1([CH:15]([CH3:16])[CH2:14][OH:23])[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
(4S)-4-(phenylmethyl)-3-(2-phenylpropionyl)-2-oxazolidinone
Quantity
2.651 g
Type
reactant
Smiles
C1(=CC=CC=C1)C[C@@H]1N(C(OC1)=O)C(C(C)C1=CC=CC=C1)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.3518 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0.35 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
0.35 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
1.05 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After the mixture had stirred for 28 min at 0°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred for 15 min
Duration
15 min
STIRRING
Type
STIRRING
Details
to stir for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the salts are removed by filtration
WASH
Type
WASH
Details
washed with ether
WASH
Type
WASH
Details
The combined filtrates are washed with saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed on silica gel eluting with ethyl acetate/hexane (15/85)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
28 min
Name
Type
product
Smiles
C1(=CC=CC=C1)C(CO)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06133446

Procedure details

A mixture of (4S)-4-(phenylmethyl)-3-(2-phenylpropionyl)-2-oxazolidinone (XLI, Isomer I, 2.651 g, 8.57 mmol) in THF (10 ml) is added dropwise to a cooled slurry of lithium aluminum hydride (0.3518 g, 9.27 mmol) in THF (10 ml). After the mixture had stirred for 28 min at 0°, water (0.35 ml) is added and the mixture is stirred for 15 min. Sodium hydroxide (15% aqueous solution, 0.35 ml) is added and again the mixture is allowed to stir for 15 min. After the final addition of water (1.05 ml), the salts are removed by filtration and washed with ether. The combined filtrates are washed with saline, dried over magnesium sulfate and concentrated. The residue is chromatographed on silica gel eluting with ethyl acetate/hexane (15/85). The appropriate fractions are pooled and concentrated to give 2-phenylpropanol (XLIII, Isomer Ia), NMR (CDCl3) 1.28, 1.35, 2.95, 3.71 and 7.26 δ.
Name
(4S)-4-(phenylmethyl)-3-(2-phenylpropionyl)-2-oxazolidinone
Quantity
2.651 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.3518 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.35 mL
Type
reactant
Reaction Step Three
Quantity
0.35 mL
Type
reactant
Reaction Step Four
Name
Quantity
1.05 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C1(C[C@H]2COC(=O)N2[C:14](=[O:23])[CH:15]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH3:16])C=CC=CC=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].O.[OH-].[Na+]>C1COCC1>[C:17]1([CH:15]([CH3:16])[CH2:14][OH:23])[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
(4S)-4-(phenylmethyl)-3-(2-phenylpropionyl)-2-oxazolidinone
Quantity
2.651 g
Type
reactant
Smiles
C1(=CC=CC=C1)C[C@@H]1N(C(OC1)=O)C(C(C)C1=CC=CC=C1)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.3518 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0.35 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
0.35 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
1.05 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After the mixture had stirred for 28 min at 0°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred for 15 min
Duration
15 min
STIRRING
Type
STIRRING
Details
to stir for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the salts are removed by filtration
WASH
Type
WASH
Details
washed with ether
WASH
Type
WASH
Details
The combined filtrates are washed with saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed on silica gel eluting with ethyl acetate/hexane (15/85)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
28 min
Name
Type
product
Smiles
C1(=CC=CC=C1)C(CO)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.